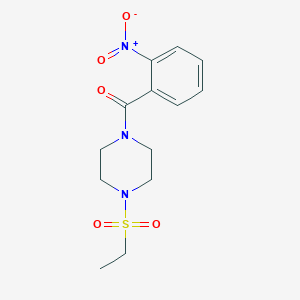
2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic sensor that regulates energy homeostasis and cellular metabolism. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes, obesity, and cancer.
Wirkmechanismus
2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme and allosterically activating it. This leads to an increase in the phosphorylation of downstream targets of AMPK, such as acetyl-CoA carboxylase and glucose transporter 4. Activation of AMPK by 2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide also leads to a decrease in the activity of mTORC1, a key regulator of protein synthesis and cell growth.
Biochemical and Physiological Effects:
Activation of AMPK by 2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide has several biochemical and physiological effects. In skeletal muscle cells, 2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and energy metabolism. In liver cells, 2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide reduces hepatic glucose production and increases fatty acid oxidation, leading to improved glucose and lipid metabolism. In cancer cells, 2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide inhibits cell growth and induces apoptosis, potentially leading to anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, and it has been extensively studied in preclinical models. However, 2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide also has some limitations. It is a relatively new compound, and its safety and efficacy in humans have not been fully established. Furthermore, 2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide has been shown to have off-target effects, which may complicate its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide. One direction is to further investigate its potential therapeutic applications in the treatment of metabolic disorders such as diabetes, obesity, and cancer. Another direction is to study its effects on cognitive function and neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action and off-target effects of 2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide, as well as its safety and efficacy in humans.
Synthesemethoden
The synthesis of 2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide involves several steps. The starting material is 4-bromo-2-ethylphenol, which is reacted with 4-bromoanisole in the presence of a palladium catalyst to form 2-(4-ethylphenoxy)phenol. This intermediate is then reacted with 4-bromobenzylamine in the presence of a base to form 2-(4-ethylphenoxy)-N-(4-bromobenzyl)aniline. Finally, this compound is reacted with acetic anhydride in the presence of a base to form 2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as reduce hepatic glucose production in liver cells. 2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide has also been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. Furthermore, 2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-2-17-8-12-19(13-9-17)25-16-22(24)23-18-10-14-21(15-11-18)26-20-6-4-3-5-7-20/h3-15H,2,16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQSSKCKKLJDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5700072.png)


![2-[(2,2'-bithien-5-ylmethylene)amino]phenol](/img/structure/B5700090.png)



![2-methyl-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5700127.png)
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5700133.png)
![3-(2-chlorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5700137.png)
![3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700140.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)

